molecular formula C13H11NO3 B1634769 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid CAS No. 478249-37-5

4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1634769
CAS RN: 478249-37-5
M. Wt: 229.23 g/mol
InChI Key: BSNVGIOVSZCLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .


Synthesis Analysis

While specific synthesis methods for “4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid” are not available, phenylacetic acid can be used to synthesize a variety of phenyl substituted compounds by Pd (II)-catalyzed C-H activation/aryl-aryl coupling reaction .


Molecular Structure Analysis

The molecular structure of phenylacetic acid consists of a phenyl ring attached to an acetic acid group . The linear formula is C6H5CH2CO2H .


Chemical Reactions Analysis

Phenylacetic acid can undergo various reactions. For instance, it can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.081 g/mL at 25 °C (lit.) . The melting point is 76-78 °C (lit.) and the boiling point is 265 °C (lit.) .

Scientific Research Applications

1. Synthesis of Pyrrole Derivatives

4-(2-Phenylacetyl)-1H-pyrrole-2-carboxylic acid plays a crucial role in the synthesis of various pyrrole derivatives. For instance, a study by Galenko et al. (2015) demonstrates the use of this compound in the domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, to yield 4-acylpyrrole-2-carboxylic acid derivatives with high efficiency. This method emphasizes the significance of pyrrole derivatives in organic synthesis and material science (Galenko, Galenko, Khlebnikov, & Novikov, 2015).

2. Role in Chirality Assignment

The compound is also instrumental in chirality assignment studies. Yashima et al. (1997) explored the use of phenylacetylenes bearing an amino group for the chirality assignment of carboxylic acids. They found that certain polymers derived from these compounds exhibited induced circular dichroism, useful in determining the chirality of acids. This research highlights the potential of pyrrole derivatives in stereochemical analysis and enantiomeric separation (Yashima, Maeda, Matsushima, & Okamoto, 1997).

3. Structural and Spectroscopic Studies

Studies on the molecular structure and spectroscopic properties of pyrrole derivatives contribute significantly to the field of chemical analysis. Research by Singh, Rawat, and Sahu (2014) on a pyrrole containing chalcone derivative, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, elucidates the vibrational analysis and the nonlinear optical properties of such compounds, indicating their potential application in optical materials and spectroscopic analysis (Singh, Rawat, & Sahu, 2014).

4. Pharmaceutical Research

While excluding drug use, dosage, and side effects, it's important to note that derivatives of pyrrole carboxylic acids, including this compound, are often investigated for potential pharmaceutical applications. For example, the study by Muchowski et al. (1985) on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids explores their potential in the development of analgesic and anti-inflammatory agents, demonstrating the broad scope of application in drug discovery (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

5. Agricultural Applications

In the agricultural sector, derivatives of this compound have been synthesized and evaluated as growth-promotion factors for seeds of grain crops, as shown in the study by Mikhedkina et al. (2019). This research provides insights into the potential application of these compounds in enhancing seed germination and growth, offering innovative solutions in the field of agriculture (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).

Safety and Hazards

Phenylacetic acid is classified as an eye irritant (Category 2A) according to GHS classification . It is recommended to wear eye protection and face protection when handling this substance . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

The degradation/utilization pathways for aromatic compounds like phenylacetic acid are found predominantly in microbes, allowing them to use aromatic compounds as the sole source of carbon . This could have implications for the natural remediation of man-made environmental contaminants .

properties

IUPAC Name

4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12(6-9-4-2-1-3-5-9)10-7-11(13(16)17)14-8-10/h1-5,7-8,14H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNVGIOVSZCLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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